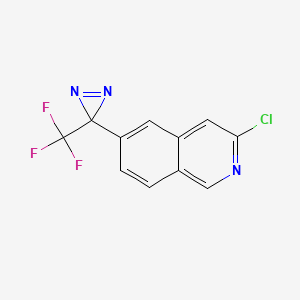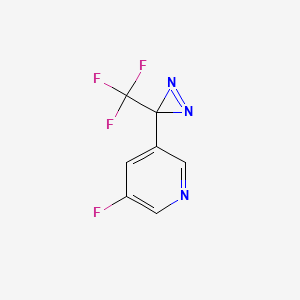
4,4-Dimethylpentanoyl isocyanate
描述
4,4-Dimethylpentanoyl isocyanate is a chemical compound with the molecular formula C8H13NO2. It belongs to the family of isocyanates, which are known for their reactivity and versatility in organic synthesis. This compound is characterized by the presence of an isocyanate group (-NCO) attached to a 3,3-dimethylbutanecarbonyl moiety. It is used in various chemical reactions and has applications in multiple scientific fields.
Synthetic Routes and Reaction Conditions:
Oxidation of Isonitriles: This method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.
Decarboxylative Isocyanation: Carboxylic acids can be converted to isocyanates via a one-pot Curtius rearrangement using 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (DMTN3) and DMAP as a catalyst.
Industrial Production Methods: The industrial production of isocyanates, including 3,3-dimethylbutanecarbonyl isocyanate, predominantly relies on the phosgene process. due to the toxicity of phosgene, non-phosgene methods are being explored. These include the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanates .
Types of Reactions:
Hydrolysis: Isocyanates react with water to form carbamic acid, which decomposes to form amines and carbon dioxide.
Reaction with Alcohols: Isocyanates react with alcohols to form urethanes (carbamates).
Reaction with Amines: Isocyanates react with amines to form ureas.
Common Reagents and Conditions:
Water: Hydrolysis of isocyanates.
Alcohols: Formation of urethanes.
Amines: Formation of ureas.
Major Products:
Carbamic Acid: Intermediate in hydrolysis.
Urethanes: Products of reaction with alcohols.
Ureas: Products of reaction with amines.
科学研究应用
4,4-Dimethylpentanoyl isocyanate is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Used in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of 3,3-dimethylbutanecarbonyl isocyanate involves the reactivity of the isocyanate group (-NCO). This group can react with nucleophiles such as water, alcohols, and amines, leading to the formation of carbamic acid, urethanes, and ureas, respectively . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Hexamethylene Diisocyanate (HDI): Used in the production of non-yellowing polyurethane materials.
Isophorone Diisocyanate (IPDI): Another aliphatic isocyanate used in polyurethane production.
Toluene Diisocyanate (TDI): An aromatic isocyanate used in the production of flexible foams.
Diphenylmethane Diisocyanate (MDI): Used in the production of rigid foams.
Uniqueness: 4,4-Dimethylpentanoyl isocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates. Its branched alkyl chain can influence its reactivity and the properties of the products formed from its reactions.
属性
IUPAC Name |
4,4-dimethylpentanoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)5-4-7(11)9-6-10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANCPMPPTOONBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid](/img/structure/B1487209.png)




![Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1487216.png)


![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487219.png)

![2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1487223.png)



